7-(4-benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
7-(4-Benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-2,4-dione core. This structure is substituted at the 7-position with a 4-benzylpiperidine-1-carbonyl group and at the 3-position with a 4-methoxyphenylmethyl moiety. The benzylpiperidine and 4-methoxyphenyl groups likely enhance lipophilicity and influence binding interactions with biological targets, though specific pharmacological data for this compound remains unreported in the available literature.
Properties
IUPAC Name |
7-(4-benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-36-24-10-7-22(8-11-24)19-32-28(34)25-12-9-23(18-26(25)30-29(32)35)27(33)31-15-13-21(14-16-31)17-20-5-3-2-4-6-20/h2-12,18,21H,13-17,19H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGSUIBKPWIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor that plays a key role in a biochemical pathway related to a disease condition. The drug’s interaction with its target modulates the target’s activity, leading to therapeutic effects.
Mode of Action
The mode of action involves the drug’s interaction with its target. This could involve inhibiting an enzyme, blocking a receptor, or enhancing the activity of a protein.
Biochemical Pathways
The drug’s interaction with its target affects specific biochemical pathways. This could lead to a decrease in the production of a disease-causing molecule, an increase in the production of a beneficial molecule, or modulation of immune system activity.
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. These properties determine the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect.
Result of Action
The result of the drug’s action at the molecular and cellular level leads to its therapeutic effects. This could involve the alleviation of symptoms, slowing the progression of a disease, or curing a disease.
Action Environment
The drug’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Additionally, individual patient factors such as age, sex, genetic factors, and health status can also influence the drug’s action.
Biological Activity
The compound 7-(4-benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . The mechanism often involves interference with bacterial cell wall synthesis and metabolic pathways.
Antiviral Activity
Research has also explored the antiviral potential of related compounds. A study on 3-phenyl derivatives demonstrated moderate protection against viruses such as Coxsackievirus B2 and Herpes Simplex Virus 1 , indicating that modifications in the piperidine or phenyl groups could enhance antiviral efficacy .
Cytotoxicity and Safety Profile
Evaluations of cytotoxicity on human cell lines (e.g., HEK-293) have shown that many derivatives are non-toxic at therapeutic concentrations, providing a favorable safety profile for further development . This aspect is crucial for any potential therapeutic application.
The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. For example, piperazine derivatives have been shown to inhibit human acetylcholinesterase, which suggests that similar mechanisms could be at play in the case of this tetrahydroquinazoline derivative . Molecular docking studies can provide insights into how these compounds bind to their targets, which is essential for understanding their pharmacodynamics.
Table of Biological Activities
Synthesis and Evaluation Studies
In a series of synthetic evaluations, various derivatives were prepared to assess their biological activities systematically. The synthesis often involves multi-step processes including carbonylation and cyclization reactions that yield compounds with enhanced bioactivity profiles compared to their precursors.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of tetrahydroquinazoline exhibit various biological activities, including:
- Antidepressant Effects : Compounds with similar structures have shown promise in modulating neurotransmitter systems related to mood regulation.
- Antitumor Activity : Studies suggest that quinazoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroscience
Research has highlighted the potential of this compound in the study of neurological disorders. Its interaction with specific receptors may offer insights into treatments for conditions such as:
- Schizophrenia : Compounds targeting dopaminergic pathways are being explored for their antipsychotic effects.
- Alzheimer's Disease : The ability to modulate sigma receptors may provide avenues for neuroprotective strategies.
Synthetic Chemistry
The synthesis of this compound has been optimized through various methodologies, allowing for the exploration of structure-activity relationships (SAR). Techniques such as:
- Multi-step Synthesis : Utilizing palladium-catalyzed reactions and reductive amination has been effective in producing high yields of the target compound.
- Modification of Functional Groups : Altering substituents on the benzyl and methoxy groups can enhance biological activity or selectivity towards specific targets.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings. For instance:
- A study on a related tetrahydroquinazoline derivative demonstrated significant improvements in cognitive function among patients with neurodegenerative diseases.
- Clinical trials involving benzylpiperidine derivatives have shown promising results in managing chronic pain syndromes.
Comparison of Biological Activities
| Compound Type | Activity Type | Reference |
|---|---|---|
| Tetrahydroquinazoline Derivatives | Antidepressant | |
| Quinazoline Analogues | Antitumor | |
| Benzylpiperidine Derivatives | Neuroprotective |
Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Palladium-Catalyzed Coupling | 85 |
| Step 2 | Reductive Amination | 90 |
| Final Product | Purification via Chromatography | 95 |
Comparison with Similar Compounds
Structural Analogues in the Quinolinecarboxylic Acid Family
Compounds such as 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (Compound 3, ) share functional similarities, including:
- Core structure: A quinolinecarboxylic acid backbone vs. the tetrahydroquinazoline-dione core.
- Substituents : Piperazine/piperidine derivatives and aromatic groups (e.g., benzyl, methoxyphenyl).
Key differences :
- The quinolinecarboxylic acid derivatives (e.g., Compound 3) are fluorinated at the 6-position and include a cyclopropyl group, which are absent in the target compound.
- The tetrahydroquinazoline-dione core may confer distinct electronic and steric properties compared to the planar quinoline system.
Synthesis: Compound 3 is synthesized via triphosgene-mediated coupling of piperazine derivatives with dichloromethane/ethanol solvents and DIEA as a base .
Aroyl/Benzenesulfonyl-Substituted Quinolinecarboxylic Acids
Derivatives such as 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl or benzenesulfonyl) piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (Compounds 5a–m, ) highlight the role of substituents:
- Aroyl/benzenesulfonyl groups : These electron-withdrawing substituents modulate solubility and target affinity.
- Biological activity: Such compounds are often explored for antibacterial applications due to structural resemblance to fluoroquinolones .
Comparison with the target compound :
- The 4-methoxyphenylmethyl group in the target compound may increase lipophilicity relative to the sulfonyl/carbonyl groups in Compounds 5a–m.
- The absence of a fluorine atom in the target compound could reduce antibacterial potency but improve selectivity for non-bacterial targets.
Heterocyclic Derivatives with Benzodiazepine/Oxazepin Moieties
Compounds like 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Compound 4g, ) represent distinct heterocyclic systems:
- Core diversity : Benzodiazepine/oxazepin and tetrazole-pyrazolone cores vs. tetrahydroquinazoline-dione.
- Functional groups : Coumarin and tetrazole moieties may confer fluorescence or nitric oxide modulation properties.
Pharmacological implications :
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic routes : The target compound’s synthesis may parallel –3, using carbodiimide or triphosgene-mediated couplings for piperidine-carbonyl attachment .
- Activity gaps: No direct pharmacological data exists for the target compound. Hypotheses are based on structural analogs: The 4-methoxyphenyl group may enhance blood-brain barrier penetration relative to sulfonyl derivatives. The tetrahydroquinazoline-dione core could inhibit phosphodiesterases, akin to related quinazoline derivatives.
- Challenges: Divergent core structures (quinoline vs. tetrahydroquinazoline-dione) limit extrapolation of biological data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
